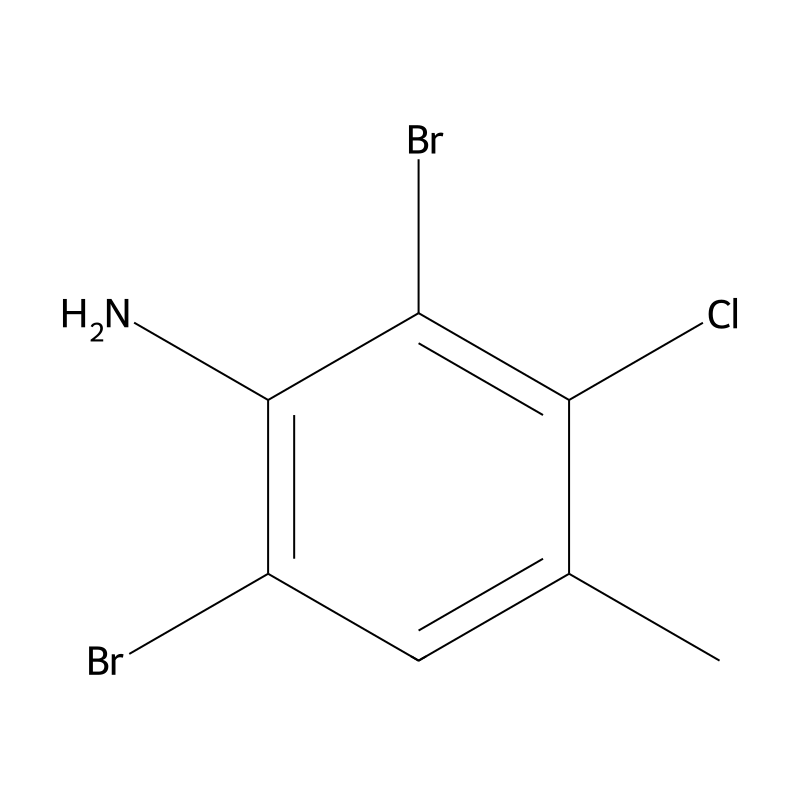

3-Chloro-2,6-dibromo-4-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-2,6-dibromo-4-methylaniline is a polyhalogenated aromatic amine, a class of compounds valued as versatile intermediates in the synthesis of complex organic molecules. [1] Its utility stems from a precisely defined substitution pattern on the 4-methylaniline (p-toluidine) core, which imparts specific steric and electronic properties. This makes it a critical precursor in multi-step syntheses where control over reactivity and regioselectivity is paramount, particularly in the agrochemical and specialty materials sectors. [2]

References

- [1] Voelker, H. et al. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). *Acta Crystallographica Section E*, 2025.

- [2] Lahm, G. P., et al. (Assigned to E. I. du Pont de Nemours and Company). Anthranilamide insecticides and their use for controlling invertebrate pests. WO Patent 2003/015519, published March 27, 2003.

The specific arrangement of two bromine atoms ortho to the amine and a chlorine atom meta to it is not an arbitrary feature. This tri-halogenation pattern provides a unique combination of steric hindrance and electronic modulation that cannot be replicated by simpler, less substituted anilines. Using precursors like 2,6-dibromo-4-methylaniline or 3-chloro-4-methylaniline would necessitate additional, often complex, halogenation steps. [1] Such steps introduce significant process variability, risks of forming incorrect isomers, and costly purification challenges, making direct procurement of the target compound the more efficient and reproducible manufacturing strategy.

Precursor Suitability: Essential Building Block for Advanced Diamide Insecticides

The aniline fragment of the highly successful insecticide Chlorantraniliprole is 2-amino-5-chloro-3-methylbenzoic acid, which is condensed with a pyrazole carboxylic acid. [REFS-1, REFS-2] The synthesis of this and structurally related anthranilamide intermediates relies on precursors with the correct halogenation pattern already in place. Procuring 3-Chloro-2,6-dibromo-4-methylaniline provides the specific 3-chloro and 4-methyl substitution required, eliminating the need for a separate, often non-selective, chlorination step on a simpler precursor like 2,6-dibromo-4-methylaniline. [3] This ensures the correct isomer is carried forward, preventing yield loss and the formation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API).

| Evidence Dimension | Precursor structural fidelity |

| Target Compound Data | Provides the required 3-chloro-4-methylaniline core in a single molecule. |

| Comparator Or Baseline | Using 2,6-dibromo-4-methylaniline would require a subsequent, potentially low-yield and non-regioselective chlorination step. |

| Quantified Difference | Eliminates an entire synthesis and purification step, improving process efficiency and ensuring isomeric purity. |

| Conditions | Synthesis of anthranilamide-based agrochemicals. |

For agrochemical manufacturing, starting with the correctly substituted intermediate is critical for maximizing yield, ensuring final product purity, and reducing overall process complexity and cost.

Process Control: Amine Reactivity Attenuated by Meta-Chloro Substitution

The nucleophilicity of the aniline amine group is a critical parameter for process control. Research on structurally analogous compounds demonstrates that the introduction of a chlorine atom at the 3-position (meta to the amine) significantly reduces the amine's reactivity compared to its non-chlorinated counterpart. In studies of epoxy and isocyanate curing agents, 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) showed markedly lower reactivity than 4,4′-methylenebis(2,6-diethylaniline) (MDEA). [1] This demonstrates that the 3-chloro group on the target compound is not electronically neutral; it acts as an electron-withdrawing group, attenuating the amine's reactivity. This feature is a key process advantage, allowing for more controlled reactions and preventing runaway polymerization or excessive side-product formation compared to more reactive anilines like 2,6-dibromo-4-methylaniline.

| Evidence Dimension | Relative reactivity of amine |

| Target Compound Data | The 3-chloro group reduces the nucleophilicity of the amine, enabling more controlled reactions. |

| Comparator Or Baseline | Anilines without the meta-chloro substituent, such as 2,6-dibromo-4-methylaniline or MDEA, are significantly more reactive. |

| Quantified Difference | The established reactivity order in comparable systems is MDEA > MCDEA, indicating a quantifiable reduction in reaction rate upon addition of the 3-chloro group. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11995893/" target="_blank">1</a>] |

| Conditions | Reactions with electrophiles such as epoxides and isocyanates. |

This controlled reactivity is crucial for manufacturability, allowing for longer gelation times, better process control in polymerization, and higher selectivity in complex synthetic steps.

Thermal Stability: Enhanced Performance from High Halogen Content

High halogen content generally correlates with increased thermal stability in organic molecules and polymers derived from them. Thermogravimetric analysis (TGA) is the standard method for determining the onset of thermal decomposition. [1] While direct TGA data for 3-Chloro-2,6-dibromo-4-methylaniline is not available, its high molecular weight and the presence of three heavy halogen atoms strongly suggest a higher decomposition temperature compared to simpler analogs. For example, its melting point would be expected to be significantly higher than that of 3-chloro-4-methylaniline. This inferred thermal robustness is a key advantage for any process involving high-temperature reaction conditions or for the final thermal stability of a derived material.

| Evidence Dimension | Thermal Decomposition Temperature (Inferred) |

| Target Compound Data | High thermal stability is inferred due to the presence of two bromine and one chlorine atom. |

| Comparator Or Baseline | Less-halogenated anilines, such as 3-chloro-4-methylaniline or 4-methylaniline, are expected to have lower decomposition temperatures. |

| Quantified Difference | Not directly quantified, but increased halogenation is a well-established strategy for enhancing thermal stability in organic materials. |

| Conditions | Thermogravimetric Analysis (TGA) under inert atmosphere. |

Higher thermal stability allows for a wider processing window in high-temperature syntheses and translates to more durable end-products, such as specialty polymers or coatings.

Key Intermediate for Anthranilic Diamide Insecticide Synthesis

The compound's primary application is as a specialized precursor in the synthesis of next-generation insecticides, such as analogs of Chlorantraniliprole. Its pre-defined halogenation pattern ensures the correct molecular framework is built, which is essential for the final product's bioactivity, while its attenuated reactivity allows for controlled coupling reactions. [REFS-1, REFS-2]

Monomer for High-Performance, Thermally Stable Polymers

The combination of high halogen content (conferring thermal stability) and moderated amine reactivity makes this compound a candidate for producing specialty polymers. It can be used where controlled polymerization rates and high-temperature resistance of the final material are required, such as in aerospace composites or specialty electronic encapsulants.

Building Block for Functional Dyes and Pigments

As a substituted aniline, it can serve as a core component in the synthesis of azo dyes or other complex colorants. The specific halogenation pattern can be used to tune the final molecule's chromophore, leading to specific colors, while also enhancing the dye's lightfastness and thermal stability.

References

- [1] DuPont. Chlorantraniliprole. ISO Common Name. Chemical name: 3-bromo-N-[4-chloro-2-methyl-6-[(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.

- [2] Voelker, H. et al. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). *Acta Crystallographica Section E*, 2025.